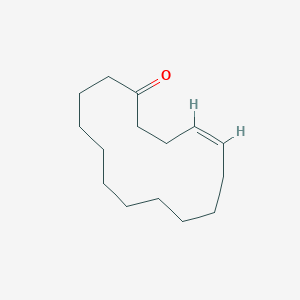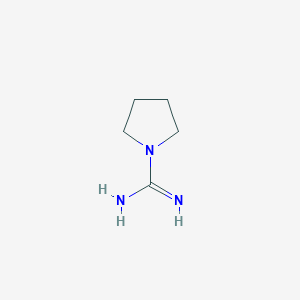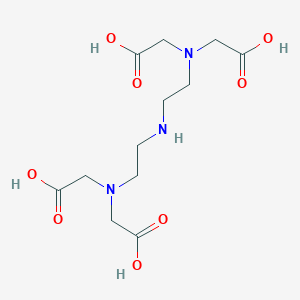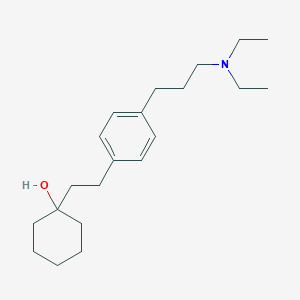
Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)- is a chemical compound that has been widely used in scientific research. It is a derivative of phenethylamine and is commonly referred to as DOB (2,5-dimethoxy-4-bromoamphetamine). DOB is a potent psychoactive drug that has been used as a recreational drug due to its hallucinogenic effects. However,
Mecanismo De Acción
The mechanism of action of DOB is not fully understood. It is believed to act on serotonin receptors in the brain, specifically the 5-HT2A receptor. DOB has a high affinity for this receptor and is a partial agonist, which means it activates the receptor but does not fully activate it. This results in altered signaling in the brain, leading to the hallucinogenic effects of DOB.
Efectos Bioquímicos Y Fisiológicos
DOB has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This leads to altered neurotransmitter signaling and changes in brain activity. DOB has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DOB in lab experiments include its potency and selectivity for the 5-HT2A receptor. This allows for specific targeting of this receptor and the study of its effects on the brain. However, the limitations of using DOB include its potential for abuse and the difficulty in controlling dosage and side effects.
Direcciones Futuras
For research on DOB include further studies on its mechanism of action and potential therapeutic uses. DOB has been shown to have potential as a treatment for depression and anxiety, as well as for addiction and post-traumatic stress disorder. Further research is needed to fully understand the potential therapeutic uses of DOB and to develop safe and effective treatments.
Métodos De Síntesis
The synthesis of DOB involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced with iron and hydrochloric acid to form 2,5-dimethoxyphenethylamine. Finally, the 4-bromo substitution is introduced through a reaction with bromine and hydrochloric acid to form DOB.
Aplicaciones Científicas De Investigación
DOB has been used in scientific research to study its effects on the central nervous system. It is a potent hallucinogen that produces visual and auditory hallucinations, altered perception of time, and changes in mood and thought processes. DOB has been used to study the mechanisms of action of hallucinogens and to identify potential therapeutic uses.
Propiedades
Número CAS |
14893-41-5 |
|---|---|
Nombre del producto |
Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)- |
Fórmula molecular |
C21H35NO |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
1-[2-[4-[3-(diethylamino)propyl]phenyl]ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H35NO/c1-3-22(4-2)18-8-9-19-10-12-20(13-11-19)14-17-21(23)15-6-5-7-16-21/h10-13,23H,3-9,14-18H2,1-2H3 |
Clave InChI |
FHYYEUWIBYHMPY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC1=CC=C(C=C1)CCC2(CCCCC2)O |
SMILES canónico |
CCN(CC)CCCC1=CC=C(C=C1)CCC2(CCCCC2)O |
Otros números CAS |
14893-41-5 |
Sinónimos |
1-[p-[3-(Diethylamino)propyl]phenethyl]-1-cyclohexanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
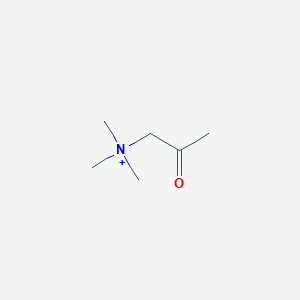
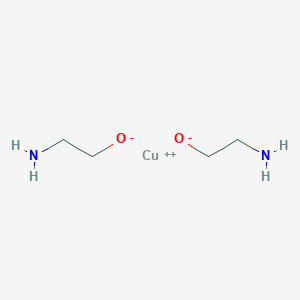
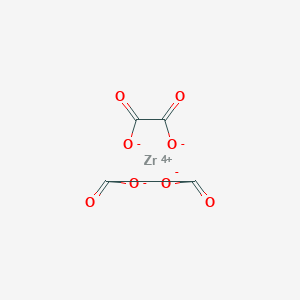
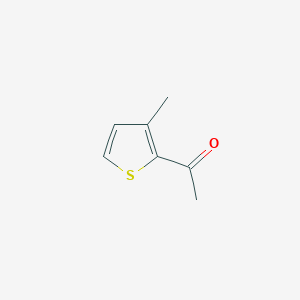

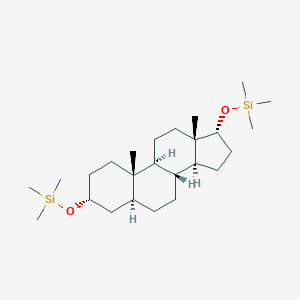
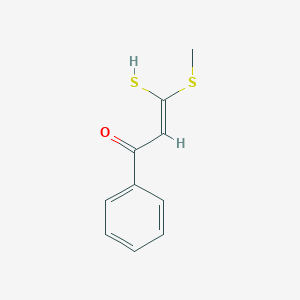
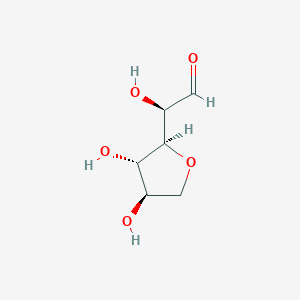
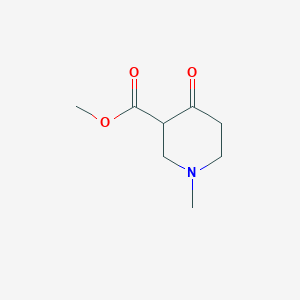
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
